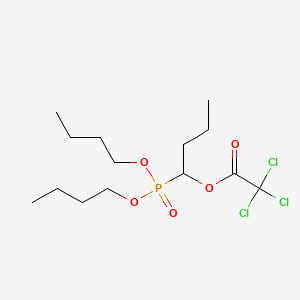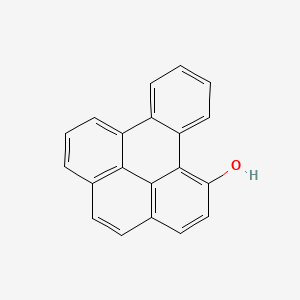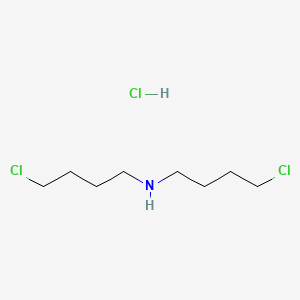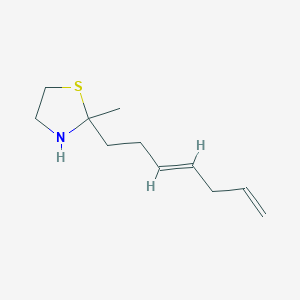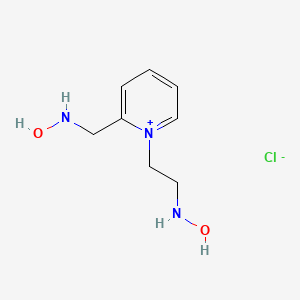
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride is a synthetic organic compound It is characterized by the presence of hydroxyamino groups attached to an ethyl chain and a pyridinium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the hydroxyamino groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the hydroxyamino groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Batch Reactors: Using large batch reactors to carry out the reactions.
Continuous Flow Systems: Implementing continuous flow systems for more efficient production.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridinium ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Amino)ethyl)-2-((amino)methyl)pyridinium chloride: Similar structure but with amino groups instead of hydroxyamino groups.
1-(2-(Hydroxyethyl)-2-((hydroxymethyl)pyridinium chloride: Similar structure but with hydroxy groups instead of hydroxyamino groups.
Uniqueness
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride is unique due to the presence of hydroxyamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
75375-29-0 |
|---|---|
Molekularformel |
C8H14ClN3O2 |
Molekulargewicht |
219.67 g/mol |
IUPAC-Name |
N-[[1-[2-(hydroxyamino)ethyl]pyridin-1-ium-2-yl]methyl]hydroxylamine;chloride |
InChI |
InChI=1S/C8H14N3O2.ClH/c12-9-4-6-11-5-2-1-3-8(11)7-10-13;/h1-3,5,9-10,12-13H,4,6-7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LDCVYKWOTJMPTM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C(=C1)CNO)CCNO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
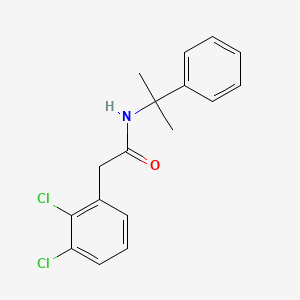
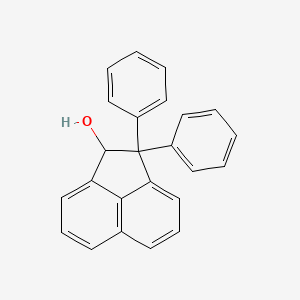
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)

![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
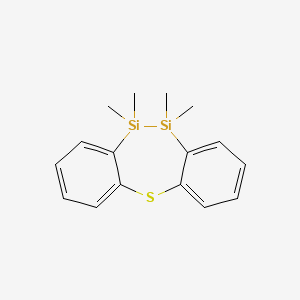
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
